

Synthesis of 3-(Phenylsulfonyl)propionic Acid: An Application Note and Experimental Protocol

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Compound of Interest

Compound Name: 3-Phenylmethanesulfonyl-propionic acid

Cat. No.: B1274670

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This document provides a detailed experimental protocol for the synthesis of 3-(Phenylsulfonyl)propionic acid, a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.^[1] The compound's structure, featuring both a carboxylic acid and a sulfonyl group, allows for diverse chemical modifications, making it a versatile building block in the development of bioactive molecules and functionalized materials.^{[1][2]}

Physicochemical Properties

Property	Value	Reference
CAS Number	10154-71-9	^{[3][4]}
Molecular Formula	C ₉ H ₁₀ O ₄ S	^{[1][3][5]}
Molecular Weight	214.24 g/mol	^{[1][3][4][5]}
Melting Point	128-130 °C	^{[1][4][6]}
Appearance	White crystal powder	^[3]
Purity	≥96% - 99%	^{[5][7]}

Experimental Protocol: Synthesis from Benzenesulfonylhydrazide and Acrylic Acid

This protocol is adapted from a method involving the reaction of benzenesulfonylhydrazide and acrylic acid in water.[3] This approach offers a good yield and a straightforward workup procedure.

Materials:

- Benzenesulfonylhydrazide (2 mmol, 355.2 mg)
- Acrylic acid (3 mmol, 0.2 mL)
- Water (4 mL)
- 1 mol/L Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- 38 mL thick-wall pressure tube with a sealing plug and magnet

Procedure:

- Reaction Setup: To a 38 mL thick-wall pressure tube, add benzenesulfonylhydrazide (2 mmol, 355.2 mg) and a suitable magnet.
- Add a solution of acrylic acid (3 mmol, 0.2 mL) to the tube, followed by 4 mL of water.
- Ensure the rubber gasket of the sealing plug is intact and securely tighten the screw of the sealed tube.
- Reaction: Heat the reaction mixture in an oil bath at 120 °C for 24 hours.[3]

- Workup: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature naturally.
- Slowly and carefully unscrew the plug to release any internal pressure.
- Adjust the pH of the solution to 6 using 1 mol/L HCl.
- Extraction: Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic phases and wash with saturated brine solution.
- Drying and Concentration: Collect the organic phase and dry it over anhydrous sodium sulfate for 30 minutes.
- Remove the drying agent by filtration and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purification: The resulting white crystalline powder of 3-(phenylsulfonyl)propionic acid can be further purified by recrystallization if necessary. The reported yield for this method is 83%.^[3]

Alternative Synthetic Route

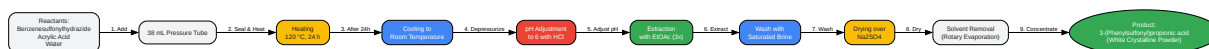
An alternative method for the synthesis of 3-(Phenylsulfonyl)propionic acid involves a two-step process:^[8]

- Addition Reaction: Benzenesulfinic acid sodium salt reacts with maleic anhydride in an aqueous phase to produce 2-benzenesulfonyl succinic acid. This reaction is typically carried out at a temperature of 15-65 °C and a pH of 7-10.^[8]
- Decarboxylation: The resulting 2-benzenesulfonyl succinic acid undergoes heating in an aqueous phase to induce decarboxylation, yielding 3-(Phenylsulfonyl)propionic acid. This step is generally performed at a temperature between 60-105 °C and a pH of 1-4.^[8]

This method avoids some of the potential impurities associated with other routes but requires careful control of pH and temperature in both steps.^[8]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-(Phenylsulfonyl)propionic acid from benzenesulfonylhydrazide and acrylic acid.



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